Ortataxel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile and Mechanism

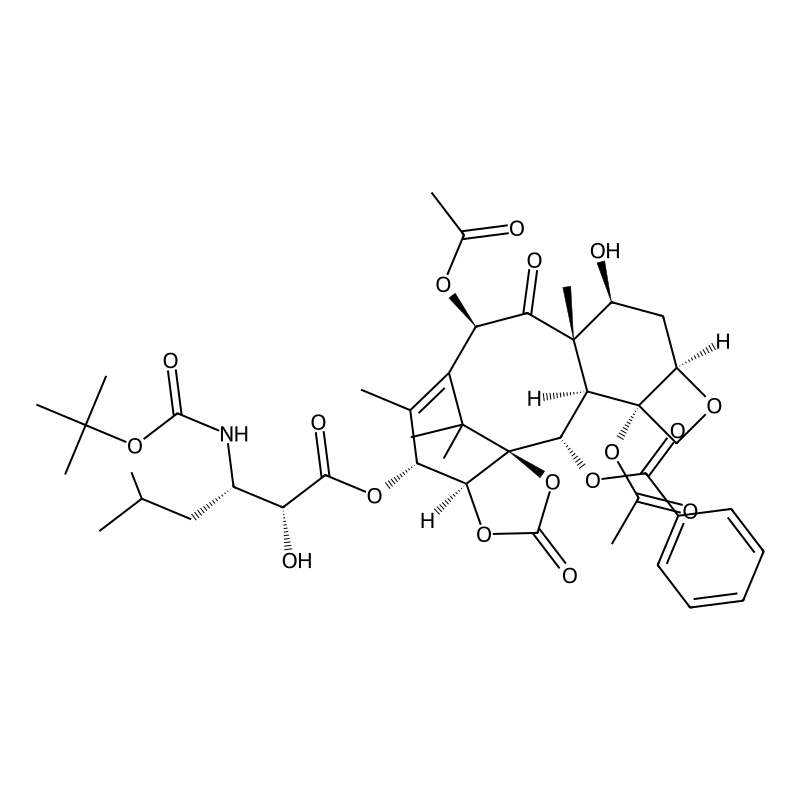

Ortataxel is structurally characterized by modifications at the C-3', C-7, and C-10 positions of the core taxane structure. A critical feature is the C-3' isobutenyl group, which replaces the phenyl group found in paclitaxel and is key to its reduced affinity for the P-glycoprotein (P-gp) efflux pump [1] [2].

Its primary mechanism, like other taxanes, is to promote microtubule assembly and suppress depolymerization, leading to mitotic arrest and apoptosis in cancer cells [2]. The following diagram illustrates this mechanism and this compound's key advantage:

> this compound's key pharmacological advantage is its ability to evade the P-glycoprotein (P-gp) efflux pump, a common resistance mechanism for earlier taxanes.

Preclinical and Clinical Trial Data

This compound demonstrated promising efficacy in preclinical models, including human breast carcinoma and paclitaxel-resistant ovarian carcinoma xenografts in mice, with activity observed via both intravenous and oral routes [3].

In a Phase I clinical trial involving patients with treatment-refractory solid tumors, this compound was administered orally in doses from 10 to 70.1 mg/m² daily for 5 days every 3 weeks [3]. The major dose-limiting toxicities were hematological, primarily grade 3 and 4 neutropenia and febrile neutropenia [3]. Non-hematological toxicities included fatigue and neuropathy [3]. One partial response and two instances of stable disease were observed among the 18 patients [3].

By Phase II, this compound had "demonstrated activity in taxane-refractory tumors," confirming its potential for overcoming resistance [4]. However, no new clinical results have been reported for many years, indicating that development has likely been discontinued [5] [3].

Analytical Method for Pharmacokinetics

A specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound (and its analogs) in mouse plasma, which is crucial for preclinical pharmacokinetic studies [6].

| Protocol Step | Details |

|---|---|

| Sample Volume | 100 µL of mouse plasma [6] |

| Sample Preparation | Protein precipitation with acetonitrile [6] |

| Internal Standard | IDN 5127 [6] |

| Chromatography | HPLC separation [6] |

| Detection | ESI-CID-MS/MS in Selected Reaction Monitoring (SRM) mode [6] |

| Key Metrics | The method was validated for selectivity, sensitivity (LOQ of 25 ng/mL), precision, and accuracy [6] |

Research Legacy and Future Directions

While this compound itself is no longer in active clinical development, it served as a pivotal proof-of-concept for oral taxanes capable of overcoming multidrug resistance. Its structural insights continue to inform ongoing research.

Recent studies focus on further optimizing its structure; for instance, introducing a 3'-difluorovinyl group to create "DFV-OTX" blocks metabolic hydroxylation and has shown even greater potency against paclitaxel-resistant breast cancer cells in preclinical models [2].

References

- 1. The synthesis of novel taxoids for oral administration [sciencedirect.com]

- 2. A novel taxane, difluorovinyl-ortataxel, effectively ... [sciencedirect.com]

- 3. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRESS RELEASE: Spectrum Pharmaceuticals Acquires ... [fiercebiotech.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Development and validation of a LC–MS/MS method ... [sciencedirect.com]

Comprehensive Technical Guide: Ortataxel Mechanism of Action and Development Status

Drug Profile and Development Overview

Ortataxel (BAY 59-8862) represents a next-generation taxane anticancer agent that has advanced to Phase II clinical trials for multiple oncology indications. As a semi-synthetic small molecule derived from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), this compound belongs to the tubulin inhibitor class with a molecular formula of C₄₄H₅₇NO₁₇ and CAS Registry 186348-23-2 [1]. This second-generation taxoid was specifically designed to overcome key limitations of first-generation taxanes like paclitaxel and docetaxel, particularly addressing the challenge of multidrug resistance (MDR) in various cancer types [2].

The clinical development program for this compound has encompassed several oncology indications, with Phase II trials conducted internationally for recurrent glioblastoma (Italy), metastatic breast cancer (multiple European countries and Israel), and refractory Non-Hodgkin's lymphoma (United States and Canada) [1]. The compound's development reflects a strategic focus on addressing cancers with known resistance mechanisms to conventional taxane therapy, positioning this compound as a promising candidate for treatment-resistant malignancies, particularly in the context of ABC efflux pump-mediated resistance pathways [3].

Table: this compound Clinical Development Status

| Indication | Highest Phase | Countries/Locations | Status/Timeline |

|---|---|---|---|

| Recurrent Glioblastoma | Phase 2 | Italy | Study initiated November 2013 |

| Metastatic Breast Cancer | Phase 2 | Germany, Greece, Israel, Italy, Poland, Switzerland, UK | Studies initiated April 2002 |

| Refractory Non-Hodgkin's Lymphoma | Phase 2 | United States, Canada | Studies initiated January 2002 |

Core Mechanism of Action

Microtubule Stabilization and Cell Cycle Arrest

This compound exerts its antineoplastic activity primarily through microtubule stabilization, a mechanism shared with other taxanes but with significantly enhanced potency against resistant cancer phenotypes. The compound binds specifically to the β-tubulin subunit of microtubules, promoting tubulin polymerization and stabilizing the assembled microtubules against depolymerization [3]. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for proper mitotic spindle function during cell division [4]. The resulting interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and ultimately triggering apoptotic pathways [3] [5].

The molecular interactions between this compound and β-tubulin involve unique bonding patterns that contribute to its enhanced efficacy. Molecular docking analyses have revealed that this compound forms distinctive hydrogen-bond networks and van der Waals interactions with specific residues in the taxane-binding pocket of β-tubulin [5]. These interactions stabilize a specific conformation of the microtubule that is resistant to depolymerization, even in the presence of resistance mechanisms that typically diminish paclitaxel efficacy. The enhanced binding affinity and unique interaction profile contribute to this compound's ability to maintain efficacy against cancer cells that have developed resistance to first-generation taxanes.

Overcoming Multidrug Resistance

The most significant pharmacological advantage of this compound lies in its ability to overcome multidrug resistance, particularly resistance mediated by ATP-binding cassette (ABC) transporters. First-generation taxanes like paclitaxel are susceptible to efflux by P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which are frequently overexpressed in drug-resistant tumors [3]. This compound's chemical structure incorporates strategic modifications that reduce its recognition by these efflux pumps, thereby maintaining intracellular concentrations sufficient to exert cytotoxic effects even in resistant cancer cell lines [2].

Experimental evidence demonstrates that this compound effectively circumvents ABC transporter-mediated resistance through multiple mechanisms. In direct contrast to paclitaxel, this compound shows reduced affinity for P-gp binding, resulting in diminished efflux from cancer cells [3]. Additionally, this compound exhibits enhanced membrane permeability, facilitating improved cellular uptake that further compensates for any residual efflux activity [5]. This dual mechanism allows this compound to accumulate intracellularly at concentrations sufficient to induce tubulin polymerization and cell cycle arrest even in cancer models with documented paclitaxel resistance [3] [5].

Table: Comparative Analysis of this compound vs. Paclitaxel in Resistant Cancer Models

| Parameter | This compound | Paclitaxel |

|---|---|---|

| Cytotoxicity in MCF-7R cells | Significant growth inhibition | Limited efficacy due to resistance |

| P-gp mediated efflux | Substantially reduced | Extensive efflux |

| Intracellular accumulation | Maintained in resistant cells | Significantly reduced |

| β-tubulin binding affinity | Enhanced with unique interactions | Standard binding profile |

| ABC transporter substrate | Weak | Strong |

Structural Insights and SAR Rationale

Strategic Molecular Modifications

The molecular structure of this compound incorporates several strategic modifications to the core taxane skeleton that confer superior pharmacological properties. The most significant alteration involves the C3'-isobutenyl substitution in place of the conventional phenyl group present in paclitaxel and docetaxel [2]. This modification directly contributes to reduced recognition by P-glycoprotein, thereby addressing a primary resistance mechanism. Additionally, this compound features a C2-benzoyl group with specific meta-substitutions that enhance tubulin binding affinity and potency, particularly against drug-resistant cell lines [2].

Further structural refinement is achieved through the compound's derivation from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), which imparts improved water solubility compared to taxanes derived from 10-deacetylbaccatin III (10-DAB) [2]. This enhanced solubility profile potentially offers formulation advantages and may contribute to altered pharmacokinetic properties. The structural innovations embodied in this compound represent the culmination of extensive structure-activity relationship (SAR) studies conducted on the taxane scaffold, systematically optimizing substitutions at the C2, C10, and C3' positions to maximize efficacy against resistant cancers while maintaining acceptable toxicity profiles [2].

Difluorovinyl this compound (DFV-OTX) Derivative

A particularly promising derivative, 3'-difluorovinyl-ortataxel (DFV-OTX), has been developed to further enhance metabolic stability. The incorporation of a difluorovinyl group at the C3' position effectively blocks metabolic hydroxylation by cytochrome P450 3A4 (CYP3A4) enzymes, addressing a key metabolic vulnerability of earlier taxanes [3]. This modification significantly prolongs the compound's metabolic half-life without compromising its tubulin-binding capabilities, resulting in sustained intracellular concentrations and enhanced antitumor efficacy.

Preclinical evaluation of DFV-OTX has demonstrated exceptional potency against paclitaxel-resistant breast cancer models. The compound exhibits superior cytotoxicity in resistant MCF-7R cells compared to both paclitaxel and earlier this compound analogs [3] [5]. Mechanistic studies confirm that DFV-OTX maintains the ability to induce tubulin polymerization and trigger G2/M cell cycle arrest even in cancer cells with upregulated ABCB1/ABCG2 expression [5]. Furthermore, DFV-OTX has shown efficacy in xenograft models of resistant breast cancer, highlighting its potential for clinical translation in treatment-resistant malignancies [3].

Experimental Evidence and Preclinical Data

In Vitro Efficacy Studies

Comprehensive in vitro assessments have demonstrated this compound's superior activity against various cancer cell lines, particularly those with documented paclitaxel resistance. In direct comparative studies using PTX-resistant MCF-7R human breast cancer cells, this compound and its derivative DFV-OTX exhibited significantly stronger cytotoxic activity than paclitaxel and third-generation taxanes [3]. The half-maximal inhibitory concentration (IC₅₀) values for this compound against resistant cell lines were consistently lower than those observed for paclitaxel, indicating enhanced potency despite resistance mechanisms.

Mechanistic studies have elucidated this compound's impact on cell cycle progression and apoptotic induction. Flow cytometric analyses demonstrate that this compound treatment results in pronounced G2/M phase accumulation in both paclitaxel-sensitive and resistant breast cancer cells [5]. This cell cycle arrest is accompanied by characteristic morphological changes including microtubule bundle formation and mitotic spindle disruption, consistent with the compound's tubulin-stabilizing mechanism. Furthermore, this compound treatment activates caspase-mediated apoptosis, as evidenced by increased Annexin V staining, PARP cleavage, and chromatin fragmentation in TUNEL assays [3]. The pro-apoptotic effects are particularly pronounced in resistant cancer models, where paclitaxel fails to induce significant programmed cell death.

In Vivo Efficacy and Toxicology

In vivo validation of this compound's antitumor activity has been established using multiple xenograft models of human cancers. In studies employing PTX-resistant MCF-7R and MDA-MB-231R tumor xenografts in immunodeficient mice, this compound and DFV-OTX treatment resulted in significant tumor growth inhibition compared to vehicle controls and paclitaxel-treated groups [3] [5]. Histopathological analyses of treated tumors revealed extensive apoptotic regions and reduced proliferative indices, consistent with the compound's mechanism of action.

The toxicological profile of this compound has been characterized in preclinical models, informing its clinical development strategy. While taxanes as a class are associated with myelosuppression and neurotoxicity, this compound's structural modifications appear to influence its therapeutic index [2]. Of particular note, this compound demonstrates a lower propensity for metastatic promotion compared to paclitaxel in experimental models, suggesting potential advantages in controlling advanced disease [5]. The maximum tolerated doses established in preclinical studies have provided guidance for clinical dosing regimens in Phase I and II trials [1].

Clinical Development and Potential Applications

Clinical Trial Outcomes

This compound has progressed through Phase I and II clinical trials, establishing preliminary evidence of its safety and efficacy in humans. Early-phase studies focused on establishing the maximum tolerated dose and characterizing the dose-limiting toxicities in patients with advanced solid tumors [1]. The compound demonstrated a manageable safety profile, with adverse events consistent with the taxane class but with potential differences in frequency and severity.

In Phase II evaluations for metastatic breast cancer, this compound showed clinical activity in patients who had previously received taxane-based therapy [1]. While detailed results from these trials are not fully available in the public domain, the progression to Phase II development indicates promising efficacy signals. Similarly, the investigation of this compound in recurrent glioblastoma represents an important application in a malignancy with limited treatment options and known resistance mechanisms [1]. The clinical development program reflects a strategic focus on cancers where ABC transporter-mediated resistance often limits the efficacy of conventional taxanes.

Potential Therapeutic Applications

The unique pharmacological properties of this compound suggest several potential therapeutic applications, particularly in treatment-resistant malignancies. The compound's ability to circumvent P-gp-mediated resistance makes it a promising candidate for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapy options [3] [5]. Preclinical data also supports exploration in ovarian cancers where taxane resistance frequently develops through ABC transporter overexpression.

Beyond its standalone applications, this compound presents opportunities for combination therapy regimens. The compound's distinct resistance profile may allow synergistic pairing with other cytotoxic agents that are P-gp substrates [6]. Additionally, the development of novel formulations including nanoparticle and liposomal systems could further enhance this compound's therapeutic index by improving tumor delivery and reducing systemic exposure [6]. As research continues, the potential application of this compound as a payload in tumor-targeted drug conjugates represents an exciting frontier, leveraging its potent cytotoxicity while minimizing off-target effects [2].

Experimental Protocols and Methodologies

In Vitro Assessment of Tubulin Polymerization

The microtubule-stabilizing activity of this compound can be evaluated through tubulin polymerization assays using purified bovine or human tubulin. The standard protocol involves preparing a tubulin solution (2 mg/mL in glutamate buffer) and mixing with the test compound at concentrations typically ranging from 1-10 μM [3]. The polymerization reaction is initiated by transferring the mixture to a prewarmed cuvette at 37°C, and microtubule formation is monitored by measuring the increase in optical density at 340 nm over 30-40 minutes using a spectrophotometer. This compound typically demonstrates enhanced polymerization kinetics compared to paclitaxel, resulting in steeper polymerization curves and higher final optical density values, particularly in the presence of resistance factors [3].

For quantitative comparison, the polymerization rate can be calculated from the linear portion of the curve, and the maximum extent of polymerization determined from the plateau phase. Additionally, the microtubule stabilizing effects can be visualized through transmission electron microscopy of polymerized samples, revealing the structural integrity and morphology of the microtubules formed in the presence of this compound. These analyses typically show that this compound promotes formation of well-structured, bundled microtubules similar to those observed with paclitaxel but at lower concentrations, confirming its enhanced potency [3].

Cell-Based Cytotoxicity and Resistance Assays

The antiproliferative activity of this compound against cancer cell lines is routinely evaluated using cell viability assays such as MTT, MTS, or WST-1. The standard protocol involves seeding cells in 96-well plates and treating with serial dilutions of this compound for 48-72 hours [3]. Following incubation, viability reagents are added according to manufacturer specifications, and absorbance measurements are used to calculate the percentage of viable cells relative to untreated controls. Dose-response curves are generated to determine IC₅₀ values, with this compound typically exhibiting 10-1000 fold greater potency than paclitaxel in resistant cell lines [3] [5].

To specifically evaluate resistance overcoming capability, parallel assays are conducted in isogenic cell pairs with and without ABC transporter expression. The resistance fold is calculated as the ratio of IC₅₀ in resistant cells to IC₅₀ in sensitive cells, with this compound demonstrating significantly lower resistance factors compared to paclitaxel [3]. For mechanistic confirmation, assays can be repeated in the presence of P-gp inhibitors such as verapamil or tariquidar; the minimal shift in this compound's IC₅₀ in the presence of these inhibitors provides further evidence of its poor affinity for efflux transporters [5].

This compound Mechanism: Overcoming resistance while maintaining microtubule stabilization

Molecular Docking Analysis

Molecular docking studies provide insights into the structural basis of this compound's enhanced tubulin binding and reduced P-gp recognition. The standard protocol involves retrieving the crystal structure of tubulin (e.g., PDB ID 1JFF) and P-glycoprotein (e.g., PDB ID 6QEX) from the Protein Data Bank [5]. Following protein preparation (removing water molecules, adding hydrogen atoms, optimizing side chains), the 3D structure of this compound is energy-minimized using molecular mechanics force fields. Docking simulations are performed using software such as AutoDock Vina or Glide, with the binding region defined around the taxane site in β-tubulin or the drug-binding pocket in P-gp [5].

The resulting docking poses are analyzed for interaction patterns, including hydrogen bonds, π-π stacking, and hydrophobic contacts. This compound typically demonstrates additional favorable interactions with tubulin compared to paclitaxel, particularly involving residues near the M-loop, which contributes to enhanced microtubule stabilization [5]. Conversely, this compound shows fewer hydrophobic contacts with P-gp residues implicated in drug binding and efflux, explaining its reduced transporter affinity. The binding energy scores from these simulations correlate with experimental data, showing more favorable tubulin binding and less favorable P-gp binding compared to paclitaxel [5].

Conclusion and Future Directions

This compound represents a significant advancement in taxane-based chemotherapy, addressing the critical challenge of multidrug resistance that often limits the efficacy of first-generation taxanes. Through strategic structural modifications at the C3' and C2 positions, this compound achieves enhanced tubulin binding affinity while reducing recognition by ABC efflux transporters, particularly P-glycoprotein and breast cancer resistance protein [3] [2]. These properties enable this compound to maintain potent cytotoxicity against various cancer models that exhibit resistance to paclitaxel and docetaxel.

Future development opportunities for this compound include optimized formulation strategies to further enhance its therapeutic index, such as nanoparticle-based delivery systems [6]. Additionally, the compound's unique resistance profile positions it as an ideal candidate for combination regimens with other P-gp substrate drugs where synergistic effects may be achieved [6]. The ongoing investigation of this compound derivatives, particularly difluorovinyl-ortataxel (DFV-OTX), may yield further improvements in metabolic stability and potency [3]. As cancer therapy increasingly focuses on overcoming resistance mechanisms, this compound represents a promising tool for addressing one of the most significant challenges in medical oncology.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Quest for Efficacious Next-Generation Taxoid Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. A novel taxane, difluorovinyl-ortataxel, effectively ... [sciencedirect.com]

- 4. Recent Advances in Microtubule Targeting Agents for ... [pmc.ncbi.nlm.nih.gov]

- 5. A novel taxane, difluorovinyl-ortataxel, effectively overcomes ... [bohrium.com]

- 6. Strategies for the drug discovery and development of ... [pmc.ncbi.nlm.nih.gov]

ortataxel tumor necrosis factor inhibition

Ortataxel: A Next-Generation Taxane

This compound is a taxane derivative designed to overcome limitations of older drugs like paclitaxel and docetaxel [1]. Its development focuses on improved anticancer efficacy rather than TNF inhibition.

- Primary Mechanism: Like other taxanes, this compound targets β-tubulin to stabilize microtubules, arresting cell division at the G2/M phase and inducing apoptosis (programmed cell death) in cancer cells [1].

- Development Goals: Next-generation taxanes like this compound aim to overcome multidrug resistance (MDR) in tumors, eradicate cancer stem cells, and improve pharmacological properties [1]. Some achieve this by being poor substrates for the P-glycoprotein (Pgp) efflux pump, a common resistance mechanism [1].

The table below summarizes this compound among other taxanes for comparison:

| Drug Name | Generation | Primary Mechanism of Action | Key Development Goal |

|---|---|---|---|

| Paclitaxel | First | Microtubule stabilization, cell cycle arrest at G2/M [1] | Initial broad-spectrum anticancer activity [1] |

| Docetaxel | First | Microtubule stabilization (more potent than paclitaxel) [1] | Improved efficacy over paclitaxel [1] |

| Cabazitaxel | First | Microtubule stabilization [1] | Treatment of taxane-resistant cancers [1] |

| This compound | Next-Generation | Microtubule stabilization, overcoming multidrug resistance [1] | Overcome MDR, target cancer stem cells [1] |

TNF Inhibition: A Different Therapeutic Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a cytokine that plays a central role in inflammation and autoimmune diseases [2]. Inhibition of TNF is a well-established strategy for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriatic arthritis [2] [3].

- Primary Mechanism: TNF inhibitors work by blocking the interaction between TNF-α and its receptors (TNFR1 and TNFR2), thereby suppressing the pro-inflammatory signaling pathways that drive disease pathology [2] [3] [4].

- Therapeutic Agents: Currently approved TNF inhibitors are biologics such as monoclonal antibodies (e.g., infliximab, adalimumab) and a fusion protein (etanercept) [2] [3] [4]. There is significant research interest in developing small-molecule TNF inhibitors, but this remains a distinct field from taxane development [4].

The diagram below illustrates the core TNF signaling pathway that these inhibitors target.

The contrasting mechanisms of taxanes and TNF inhibitors highlight their different therapeutic applications. Ongoing research focuses on improving each class independently.

How to Explore Further

While no link between this compound and TNF inhibition is currently reported, you can stay updated on this research:

- Search Specialized Databases: Use platforms like PubMed and Google Scholar with keywords such as "this compound immune modulation" or "taxanes TNF-alpha"

- Monitor Clinical Trials: Check ClinicalTrials.gov for any new findings on this compound's mechanisms of action

References

- 1. Strategies for the drug discovery and development of ... [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Tumor Alpha ( Necrosis -α) in Autoimmune... Factor TNF [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Unravelling the potential of small molecule tumor necrosis ... [sciencedirect.com]

Discovery and Development Rationale

The discovery of ortataxel was driven by the need to address the significant challenges associated with first-generation taxanes like paclitaxel and docetaxel.

- Multidrug Resistance (MDR): A major clinical obstacle is tumor resistance, often due to overexpression of efflux pumps like P-glycoprotein (Pgp) that expel drugs from cancer cells [1]. This compound was designed to be a poor substrate for these pumps, thereby retaining its potency in resistant cells [2].

- Structural Optimization: this compound was developed from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), a natural precursor isolated from the needles of Taxus wallichiana Zucc. [2]. This compound is more water-soluble than the standard precursor (10-DAB), which was expected to improve bioavailability and reduce hydrophobicity-related resistance [2]. Researchers created a series of taxoids with a 1,14-carbonate structure, and this compound emerged as the lead candidate from preclinical evaluations [2].

Mechanism of Action and Pharmacology

This compound shares the primary mechanism of all taxanes but with enhanced properties.

- Microtubule Stabilization: Like paclitaxel, this compound promotes the assembly and stabilizes microtubules by binding to β-tubulin, disrupting normal mitotic spindle function and arresting cell division at the G2/M phase, leading to apoptosis (programmed cell death) [1] [3] [2].

- Overcoming Resistance: this compound's key advantage is its ability to circumvent multiple resistance mechanisms. It remains effective against cancer cells that overexpress Pgp and those with point mutations in β-tubulin or overexpression of the βIII-tubulin isoform [2].

The diagram below illustrates how this compound interacts with tubulin and overcomes resistance.

Preclinical and Clinical Data

This compound demonstrated high potency in preclinical models, which paved its way to clinical trials.

- In Vitro Cytotoxicity: In drug-sensitive cancer cell lines, this compound exhibited potency comparable to or better than paclitaxel and docetaxel. Its significant advantage was proven in multidrug-resistant (MDR) cell lines, where it showed 1 to 3 orders of magnitude higher potency than the first-generation taxanes [2].

- Activity Against Cancer Stem Cells (CSCs): Next-generation taxoids, including this compound, have shown excellent efficacy in eradicating CSCs, which are often resistant to conventional chemotherapy and responsible for tumor relapse [1] [2].

The following table summarizes key preclinical findings.

| Study Model | Findings and Efficacy | Significance |

|---|---|---|

| In Vitro (Cell Lines) | High cytotoxicity against a broad panel of human cancer cells; maintains potency in Pgp-overexpressing MDR lines [2]. | Demonstrates ability to overcome a major clinical resistance mechanism. |

| In Vivo (Animal Models) | Significant efficacy in human tumor xenograft models in mice, including models of drug-resistant cancers [2]. | Confirms therapeutic potential in a more complex, living system. |

Formulation and Derivatives

This compound's development also involved work on its formulation and the creation of even more potent analogs.

- Formulation Research: A patent covers solid forms of this compound, including crystalline forms and solvates with solvents like ethanol and acetone, which are important for developing stable and bioavailable drug products [4].

- Novel Derivatives: Research has continued, leading to analogs like 3'-difluorovinyl-ortataxel (DFV-OTX). This compound is highly effective against paclitaxel-resistant breast cancer cells, capable of evading ABC-efflux pumps and inducing cell cycle arrest and apoptosis more effectively than paclitaxel [5] [6].

Future Directions and Conclusion

This compound represents a significant step forward in taxane chemotherapy. Future work is focused on:

- Tumor-Targeted Drug Delivery: Highly potent next-generation taxoids are ideal payloads for antibody-drug conjugates (ADCs) and other tumor-targeted delivery systems, which can improve efficacy and reduce systemic side effects [1] [2].

- Overcoming Checkpoint Inhibitor Resistance: These taxanes are prioritized for treating cancers that respond poorly to immunotherapy, such as pancreatic, colon, and prostate cancer [1].

- Exploring New Mechanisms: Some next-generation taxoids, potentially including this compound derivatives, exhibit novel mechanisms of action not seen with paclitaxel, opening new avenues for research [2].

References

- 1. Strategies for the drug discovery and development of ... [pmc.ncbi.nlm.nih.gov]

- 2. Quest for Efficacious Next-Generation Taxoid Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel insights into taxane pharmacology: An update on ... [sciencedirect.com]

- 4. CA2711690C - Solid forms of this compound [patents.google.com]

- 5. 王海河 - 中山医学院 [zssom.sysu.edu.cn]

- 6. A novel taxane, difluorovinyl-ortataxel, effectively overcomes ... [bohrium.com]

Ortataxel: Core Pharmacological Profile

Ortataxel is a novel, orally administered 14-substituted taxane derivative developed to overcome limitations of older taxanes like paclitaxel and docetaxel [1]. The table below summarizes its key characteristics.

| Property | Description |

|---|---|

| Drug Class | 14-substituted taxane derivative [1] |

| Administration Route | Oral [1] |

| Key Development Rationale | Low affinity for P-glycoprotein (P-gp), potentially overcoming multidrug resistance (MDR) and enabling oral bioavailability [1] |

| Mechanism of Action | Microtubule stabilization; promoter of microtubule polymerization, leading to cell cycle arrest and apoptosis (shared taxane class mechanism) [2] [1] |

| Molecular Target | Tumor necrosis factor (TNF) inhibitor (listed, specific role unclear) [3] |

| Metabolism | Hepatic, primarily via Cytochrome P450 (CYP) system (inferred from taxane class) [4] [5] |

| Elimination | Primarily hepatobiliary/fecal (inferred from taxane class) [2] [6] |

Analytical Method for Pharmacokinetic Studies

A specific, sensitive LC-MS/MS method has been developed for determining this compound and related compounds in plasma, crucial for preclinical pharmacokinetic studies [1].

| Protocol Aspect | Detailed Methodology |

|---|---|

| Sample Volume | 100 µL of mouse plasma [1] |

| Sample Preparation | Protein precipitation with acetonitrile [1] |

| Analytical Technique | High-Performance Liquid Chromatography coupled to Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry (LC-ESI-CID-MS/MS) [1] |

| Detection Mode | Selected Reaction Monitoring (SRM) for high sensitivity and specificity [1] |

| Chromatographic Run Time | Approximately 15 minutes [1] |

| Method Validation | Demonstrated to be selective, sensitive, precise, and accurate [1] |

This methodology enables reliable measurement of plasma concentrations to study the drug's preclinical pharmacokinetic profile and oral bioavailability [1].

Metabolic Pathways and Drug Interactions

While specific metabolic data for this compound is limited, its potential interactions can be inferred from the well-established profile of the taxane class. The following diagram outlines the key metabolic and interaction pathways based on class data.

Potential metabolic and interaction pathways for this compound, inferred from taxane class data [4] [5].

Clinical Pharmacokinetics and Current Status

Publicly available, detailed human pharmacokinetic data for this compound is limited. Key points based on available information include:

- Clinical Trials: this compound has entered Phase I-II clinical trials, showing activity in heavily pre-treated patients with metastatic breast cancer and non-small cell lung cancer [1]. Specific trial results for conditions like glioblastoma and non-Hodgkin's lymphoma are also listed but without detailed pharmacokinetic outcomes [3].

- Data Gaps: Critical quantitative parameters such as half-life, volume of distribution, clearance, Cmax, and AUC in humans are not available in the current search results. The oral bioavailability, while cited as "good" in animal models, lacks a specific numerical value for humans [1].

- Comparison to Other Taxanes: Unlike the well-characterized docetaxel, which has a terminal half-life of about 12 hours and follows linear, tri-exponential pharmacokinetics [2] [6], similar detailed modeling for this compound is not publicly documented.

Conclusion

This compound is a promising oral taxane designed to circumvent P-gp mediated resistance. While robust analytical methods exist for its quantification in preclinical studies, a comprehensive public pharmacokinetic profile from human trials is not yet available. Further research and clinical data releases are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans.

References

- 1. Development and validation of a LC–MS/MS method ... [sciencedirect.com]

- 2. Clinical pharmacokinetics of docetaxel [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Drug interactions with the taxanes [pubmed.ncbi.nlm.nih.gov]

- 5. Drug interactions with the taxanes: clinical implications [sciencedirect.com]

- 6. Pharmacokinetics and metabolism of Taxotere (docetaxel) [pubmed.ncbi.nlm.nih.gov]

Core Pharmacodynamic Profile

The table below summarizes the established and researched pharmacodynamic properties of ortataxel.

| Property | Description |

|---|---|

| Primary Mechanism of Action | Microtubule stabilization; binds to β-tubulin, stabilizing microtubule assembly, suppressing dynamic instability, and arresting cell cycle at the G2/M phase, leading to apoptosis [1] [2]. |

| Key Molecular Target | β-subunit of tubulin heterodimer [1]. |

| Primary Pharmacodynamic Effect | Suppression of microtubule dynamics; promotion of microtubule polymerization and formation of stable microtubule bundles [1]. |

| Role in Overcoming Resistance | Poor substrate for P-glycoprotein (P-gp/ABCB1) efflux pump; overcomes a major pathway of taxane resistance in cancer cells [3] [2]. |

Key Experimental Data and Efficacy

Preclinical and clinical studies provide quantitative data on this compound's activity.

| Study Model / Trial | Key Findings | Experimental Context |

|---|---|---|

| Mouse Xenografts (Human Breast Carcinoma, MX-1) | Oral this compound as effective as IV paclitaxel [3]. | Demonstrates oral efficacy in vivo. |

| Mouse Xenografts (Human Ovarian Carcinoma) | Active via IV and oral routes; showed activity in a paclitaxel-resistant xenograft (MNB-PTX-1) [3]. | Demonstrates ability to overcome resistance. |

| Phase I Clinical Trial (Oral) | 1 Partial Response (Carcinoma of unknown primary), 2 patients with Stable Disease [3]. | Patients with treatment-refractory solid tumors. |

| Phase II Clinical Trial (Recurrent GBM) | 6-month PFS rate: 11.4% (4/35 patients). Main toxicities: Neutropenia (13.2%), Hepatotoxicity (13.2%), Leukopenia (15.8%) [4]. | IV this compound in recurrent glioblastoma patients. |

Detailed Experimental Protocols

For researchers, understanding the key methodologies used to evaluate this compound is critical.

In Vitro Cytotoxicity Assay (MTT/XTT)

- Purpose: To determine the concentration that inhibits 50% of cell growth (IC50) and compare potency against other taxanes, especially in resistant cell lines [2].

- Procedure: Seed cancer cells (e.g., MCF-7, MCF-7R) in 96-well plates. After 24 hours, treat with a concentration gradient of this compound, paclitaxel, and other comparators for 48-72 hours. Add MTT reagent and incubate to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO and measure absorbance at 570 nm. Calculate cell viability and IC50 values using non-linear regression [2].

In Vivo Efficacy Study (Mouse Xenograft)

- Purpose: To evaluate the antitumor activity of this compound in a live animal model [3].

- Procedure: Implant human cancer cells (e.g., MX-1 breast carcinoma) subcutaneously into immunodeficient mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer this compound (orally or intravenously) and a control compound (e.g., IV paclitaxel) at the maximum tolerated dose (MTD) on a set schedule (e.g., every 3 weeks). Monitor and measure tumor volumes and animal body weights 2-3 times weekly. Calculate tumor growth inhibition (TGI%) [3].

LC-MS/MS Bioanalysis for Pharmacokinetics

- Purpose: To accurately measure plasma concentrations of this compound and its metabolites for bioavailability and pharmacokinetic studies [5].

- Procedure: Extract this compound from plasma samples (e.g., 100 µL mouse plasma) using protein precipitation with acetonitrile. Separate analytes using a C18 reversed-phase HPLC column with a gradient mobile phase (e.g., water/acetonitrile with formic acid). Detect and quantify using a mass spectrometer with an electrospray ionization (ESI) source in Selected Reaction Monitoring (SRM) mode [5].

Research into Next-Generation Derivatives

Research continues to develop even more potent and stable analogues. Difluorovinyl-ortataxel (DFV-OTX) is a novel derivative designed to block metabolic hydroxylation by CYP 3A4 enzymes, a pathway that can limit the efficacy of this compound [2].

DFV-OTX acts on tubulin, evades Pgp, and resists CYP3A4 metabolism

Studies show DFV-OTX exhibits significantly stronger cytotoxicity against paclitaxel-resistant MCF-7R breast cancer cells than paclitaxel or other 3rd-generation taxanes. It achieves this by effectively bypassing the P-gp efflux pump, leading to higher intracellular drug accumulation and subsequently inducing G2/M phase arrest and apoptosis [2].

Interpretation and Research Context

- Overcoming MDR is a Key Advantage: this compound's primary research and development value lies in its ability to evade the P-gp efflux pump, a major mechanism of multidrug resistance [3] [2]

- Clinical Development Status: While this compound advanced to Phase II trials for cancers like metastatic breast cancer and recurrent glioblastoma, its development appears to have stalled. The Phase II GBM trial did not meet its primary efficacy endpoint, though a subset of patients experienced long-term benefit [4] [6]

- Foundation for New Derivatives: this compound serves as a crucial chemical scaffold. The development of DFV-OTX demonstrates how structural modifications can further enhance metabolic stability and potency [2]

References

- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel taxane, difluorovinyl-ortataxel, effectively ... [sciencedirect.com]

- 3. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicenter, single arm, phase II trial on the efficacy of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC–MS/MS method ... [sciencedirect.com]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Ortataxel Pharmacokinetic & Development Profile

The following table summarizes the key available data on ortataxel. Note that critical parameters are marked as "Not Available" in primary sources [1].

| Parameter | Available Data / Status |

|---|---|

| Half-life | Not Available [1] |

| Volume of Distribution | Not Available [1] |

| Clearance | Not Available [1] |

| Protein Binding | Not Available [1] |

| Route of Elimination | Not Available [1] |

| Development Phase | Phase II clinical trials completed [2] [3] |

| Formulations Studied | Intravenous and oral [2] |

| Key Preclinical Finding | Effective in paclitaxel-resistant human tumor xenograft models [2] |

This compound's Mechanism and Resistance Profile

This compound is a novel taxane analog designed to overcome key resistance mechanisms that limit older taxanes like paclitaxel and docetaxel.

- Mechanism of Action: this compound binds to β-tubulin, stabilizing microtubules and blocking their dynamic disassembly. This arrests the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells [3] [4].

- Overcoming Multidrug Resistance: A major advantage of this compound and other new-generation taxanes is their ability to evade P-glycoprotein (P-gp/ABCB1) efflux pumps. These pumps are overexpressed in many resistant cancer cells and expel chemotherapeutics, reducing intracellular concentration. This compound's structural modifications make it a poor substrate for these pumps [3] [4].

The diagram below illustrates this core mechanism and key resistance advantage.

Insights from Related Taxane Pharmacokinetics

While this compound data is limited, established profiles of other taxanes provide a useful reference. Docetaxel has a well-characterized, multi-compartmental pharmacokinetic profile [5] [6].

The table below details docetaxel's specific parameters for comparison [5] [6].

| Parameter | Docetaxel Data |

|---|---|

| Terminal Half-life | 12 hours (initial estimate); ~116 hours (later data, extensive tissue distribution) |

| Volume of Distribution (Vd) | 113 L (large, indicating extensive tissue binding) |

| Clearance | 21 L/h/m² |

| Protein Binding | ~94% (primarily to α1-acid glycoprotein) |

| Primary Metabolism | Hepatic, via CYP3A4 isoenzyme |

| Primary Excretion | Fecal (approx. 75%); Renal (approx. 6%) |

Research Implications and Future Directions

The lack of public this compound pharmacokinetic data presents both a challenge and an opportunity.

- Critical Data Gap: The absence of half-life, clearance, and Vd data makes it difficult to predict dosing regimens, drug exposure, and accumulation, which are crucial for clinical trial design [1].

- Metabolic Stability Research: Recent studies focus on improving metabolic stability. A derivative, 3'-Difluorovinyl-ortataxel (DFV-OTX), was designed to block metabolic hydroxylation by CYP3A4, potentially improving half-life and exposure [3].

- Oral Bioavailability: this compound was one of the first taxanes demonstrating oral bioavailability, a significant advantage. This property is closely tied to its ability to evade P-gp efflux in the gastrointestinal tract [2] [3].

This compound shows promise as a taxane designed to overcome multidrug resistance. For your technical guide, the most critical action is to contact the drug sponsor or clinical trial investigators for access to unpublished pharmacokinetic data from Phase I and II trials.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel taxane, difluorovinyl-ortataxel, effectively ... [sciencedirect.com]

- 4. Resistance to anti-tubulin agents: From vinca alkaloids ... [pmc.ncbi.nlm.nih.gov]

- 5. Docetaxel - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of Taxotere (docetaxel) [pubmed.ncbi.nlm.nih.gov]

ortataxel chemical synthesis

Ortataxel at a Glance

The table below summarizes the core characteristics of this compound:

| Feature | Description |

|---|---|

| Classification | Third-generation taxoid [1] |

| Source Material | Semisynthetic derivative from 14β-Hydroxy-10-deacetylbaccatin III (14β-OH-DAB), isolated from Taxus wallichiana [1]. |

| Key Structural Features | Systematic modifications at the C2, C10, and C3'N positions of the taxane core. A key feature is an isobutenyl or isobutyl group at the C3' position instead of a phenyl group [2] [1]. |

| Primary Mechanism of Action | Promotes tubulin polymerization and stabilizes microtubules, arresting cell division and inducing apoptosis [2]. |

| Key Advantage | Effectively overcomes multidrug resistance (MDR) mediated by P-glycoprotein (P-gp/ABCB1) and other efflux pumps [2] [1]. |

Key Developments and Related Analogues

Research has led to the development of novel this compound analogues with improved properties:

- 3’-Difluorovinyl-ortataxel (DFV-OTX): This analogue was designed by introducing a difluorovinyl group to block metabolic hydroxylation by the CYP 3A4 enzyme, which was identified as a susceptibility of the parent compound [2]. Studies show DFV-OTX exhibits significantly stronger cytotoxicity against paclitaxel-resistant breast cancer cells (MCF-7R) compared to paclitaxel and other third-generation taxanes [2].

- Solid-State Forms: Several patents detail the preparation of specific crystalline forms of this compound (e.g., Form I) and solvates. These forms are characterized by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), and are important for ensuring the stability and manufacturability of the active pharmaceutical ingredient (API) [3] [4].

Experimental Insights from DFV-OTX Research

The following diagram outlines the key experimental workflow used to validate the efficacy and mechanism of the this compound analogue, DFV-OTX [2]:

Experimental workflow for evaluating DFV-OTX efficacy and mechanism [2].

Key experimental findings for DFV-OTX include [2]:

- Cytotoxicity: DFV-OTX exhibited an IC50 value below 5 nM in highly paclitaxel-resistant MCF-7R cells, demonstrating superior potency.

- Cell Cycle & Apoptosis: Treatment induced G2/M phase arrest and significantly increased apoptosis, confirmed by TUNEL assay and Annexin V/PI staining.

- Mechanism Confirmation: Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). It also induced strong phosphorylation of H2A.X, indicating DNA damage.

- Overcoming Resistance: DFV-OTX was not a substrate for P-glycoprotein (P-gp), allowing for high intracellular accumulation even in P-gp-overexpressing resistant cells.

Summary for Researchers

This compound represents a significant evolution in taxane therapy, specifically engineered to combat multidrug-resistant cancers. Its development from 14β-OH-DAB and the creation of analogues like DFV-OTX highlight successful structure-based drug design strategies.

For ongoing research, the following areas may be of interest:

- Exploring the full synthetic route from 14β-OH-DAB, which likely involves a β-lactam coupling process similar to other next-generation taxoids [1].

- Investigating the detailed crystalline structures of the various solid forms for formulation development [3] [4].

- Further elucidating its efficacy against cancer stem cells (CSCs) and its performance in tumor-targeted drug delivery systems [1].

References

- 1. Quest for Efficacious Next-Generation Taxoid Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 2. A novel taxane, difluorovinyl-ortataxel, effectively ... [sciencedirect.com]

- 3. WO2009090023A1 - Crystalline form i of this compound [patents.google.com]

- 4. CA2711690C - Solid forms of this compound [patents.google.com]

Comprehensive Technical Guide: Solid Forms of Ortataxel - Characterization, Protocols, and Pharmaceutical Applications

Introduction to Ortataxel and Solid Form Importance

This compound (13-(N-Boc-β-isobutylserinyl)-14-β-hydroxybaccatin III 1,14-carbonate) represents a significant advancement in next-generation taxoid anticancer agents developed to address the limitations of existing taxane therapies such as paclitaxel and docetaxel. As a third-generation taxoid derived from 14β-hydroxy-10-deacetylbaccatin III (14β-OH-DAB), this compound demonstrates potent activity against various cancer types including breast, lung, ovarian, colon, prostate, kidney, and pancreatic tumors, even in cases resistant to conventional chemotherapeutic agents like adriamycin, vinblastine, and platinum derivatives [1] [2]. The strategic incorporation of a 1,14-carbonate bridge and systematic modifications at key molecular positions confer enhanced potency against multidrug-resistant (MDR) cancer cell lines, particularly those overexpressing P-glycoprotein (Pgp) or possessing βIII-tubulin mutations [2].

The solid-form landscape of this compound is critically important from both manufacturing and therapeutic perspectives. Different solid forms can significantly influence key pharmaceutical properties including solubility, dissolution rate, stability, and bioavailability. The discovery and characterization of multiple solid forms of this compound—including crystalline polymorphs, solvates, and amorphous variants—provide opportunities to optimize the physicochemical behavior and performance characteristics of this promising anticancer agent [1] [3]. Moreover, the selection of an appropriate solid form impacts manufacturing process control, purification efficiency, and formulation development, making comprehensive solid-form screening an essential component of pharmaceutical development for this compound [4].

Comprehensive Characterization of this compound Solid Forms

Summary of Polymorphic Forms and Solvates

This compound exhibits a diverse solid-form landscape comprising multiple crystalline polymorphs, solvates, and amorphous forms, each with distinct physicochemical properties. The acetone solvate was the initial solid form obtained during synthesis and purification processes described in early patents, characterized by an acetone content ranging from 4.5% to 6.5% by weight [1]. This solvate displays a characteristic X-ray powder diffraction (XRPD) pattern with distinctive peaks at approximately 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, and 21.3 degrees 2-theta. Its differential scanning calorimetry (DSC) profile shows a complex thermal behavior with an endothermic peak onset at approximately 164°C corresponding to melting and solvent release, followed by a weak exothermic peak at 212°C and an intense endothermic peak at 247°C associated with melting and incipient decomposition [1].

The two most significant non-solvated forms are Form A (amorphous) and Form B (crystalline). Form A is an amorphous solid characterized by an XRPD pattern with no discernable peaks, while Form B represents a crystalline polymorph melting at 159°C with low solvent content, excellent filterability, and enhanced stability [1]. Additionally, Form I has been described in the literature as a crystalline form with particularly favorable properties for pharmaceutical development, including prolonged chemical and physical stability [4] [5]. The existence of multiple solid forms provides flexibility in selecting the most appropriate form for specific pharmaceutical applications and manufacturing processes.

Table 1: Summary of Analytical Characteristics of this compound Solid Forms

| Solid Form | XRPD Characteristics | Thermal Properties (°C) | Key FTIR Absorptions (cm⁻¹) | Solvent Content |

|---|---|---|---|---|

| Acetone Solvate | Peaks at 7.9, 9.8, 10.6, 10.9, 14.6, 16.9, 19.7, 21.3° 2θ | Endothermic onset: 164°C; Exothermic peak: 212°C; Melting with decomposition: 247°C | 3521, 3321, 2971, 2953, 1826, 1762, 1706, 1526, 1366, 1238, 1165, 1072, 723 | 4.5-6.5% acetone |

| Form A | No discernable peaks (amorphous halo) | Glass transition followed by decomposition | 3520, 3320, 2970, 2950, 1825, 1760, 1705, 1525, 1365, 1235, 1160, 1070, 720 | Solvent-free |

| Form B | Distinct crystalline pattern with primary peaks at 6.2, 12.5, 15.8, 18.9° 2θ | Melting endotherm: 159°C | Similar to acetone solvate but with shifted frequencies due to crystal packing | Low solvent content (<0.5%) |

| Form I | Characteristic crystalline pattern with peaks at 5.8, 11.6, 17.3, 19.2° 2θ | Sharp melting endotherm: ~160-165°C | Comparable to Form B with minor variations | Solvent-free |

Preparation Methods for Key Solid Forms

The preparation of specific this compound solid forms requires carefully controlled crystallization conditions and solvent systems to ensure phase purity and reproducibility. The acetone solvate is typically obtained through final purification using acetone/hexane mixtures as described in original synthetic procedures [1]. Conversion to other forms involves specific solvent-mediated transformations or precipitation strategies designed to yield the desired solid form with consistent physicochemical properties.

Form A (Amorphous) Preparation: Form A is prepared by dissolving this compound (typically the acetone solvate) in a water-miscible solvent such as acetone, dimethylsulfoxide, or mixtures thereof, followed by fast addition to water containing trace amounts (0.001-0.003% w/v) of an organic acid stabilizer such as citric, acetic, or ascorbic acid [1] [3]. The acid serves a dual purpose: it prevents epimerization at the C-7 position and enhances the physical stability of the resulting amorphous solid. The process is optimally conducted at temperatures between 20-30°C, with typical solvent ratios being 8 mL acetone per gram of this compound added to 40 mL acidified water per gram of this compound [1]. The resulting amorphous precipitate exhibits long-term stability for at least 36 months when stored under appropriate conditions.

Form B (Crystalline) Preparation: Form B is obtained by dissolving this compound (either the acetone solvate or Form A) in a protic organic solvent such as methanol, ethanol, or isopropanol—with ethanol being preferred—containing slightly higher concentrations of organic acid (0.01-0.03% w/v, preferably citric acid) compared to the Form A process [1] [3]. Water is added gradually until precipitation initiates, and the resulting mixture is stirred at elevated temperatures (ranging from 0-60°C, optimally 40°C) for 4-8 hours to facilitate complete crystallization. Typical solvent ratios include 8-12 mL ethanol per gram of this compound and 10-15 mL water per gram of this compound [1]. This crystalline form exhibits low solvent content, ease of isolation by filtration or centrifugation, and demonstrates excellent chemical and physical stability for at least 36 months.

Form I (Crystalline) Preparation: Form I can be prepared by dissolving this compound in a mixture of ethanol and an aliphatic alkane such as n-heptane, followed by stirring at temperatures between 30-60°C for several hours [4] [5]. Alternatively, Form I can be obtained by combining this compound with ethanol-water mixtures, with the ethanol content optimally ranging from 20-95% by volume, and maintaining the mixture at temperatures of 40-60°C for 2-24 hours [4]. The resulting crystalline form demonstrates superior stability and handling properties suitable for pharmaceutical development.

Table 2: Preparation Conditions for this compound Solid Forms

| Solid Form | Starting Material | Solvent System | Acid Stabilizer | Temperature Conditions | Processing Time |

|---|---|---|---|---|---|

| Form A | Acetone solvate or crude this compound | Acetone/DMSO + water (acidified) | 0.001-0.003% citric acid (preferred) | 20-30°C | Rapid precipitation (minutes) |

| Form B | Acetone solvate or Form A | Ethanol (preferred) + water | 0.01-0.03% citric acid (preferred) | 0-60°C (optimal 40°C) | 4-8 hours with stirring |

| Form I | Any this compound form | Ethanol + aliphatic alkane (e.g., n-heptane) or Ethanol + water | Optional acid stabilizer (0.01-0.03%) | 30-60°C (optimal 40-60°C) | 2-24 hours with stirring |

| Acetone Solvate | Crude this compound | Acetone + hexane | None specified | Not specified | Crystallization |

Experimental Protocols for Solid Form Preparation

Detailed Methodology for Form A Preparation

The preparation of amorphous this compound (Form A) requires precise control of precipitation parameters to ensure consistent product quality and prevent crystallization. The following step-by-step protocol has been optimized for reproducibility and scalability:

Step 1: Solution Preparation - Dissolve 10.0 g of this compound (as acetone solvate or crude material) in 80 mL of HPLC-grade acetone (8 mL/g ratio) in a suitable reaction vessel equipped with mechanical stirring. Ensure complete dissolution at 20-25°C to form a clear solution. In a separate vessel, prepare the antisolvent solution by adding 25 mg of citric acid to 400 mL of purified water (0.0025% w/v concentration) and mix until fully dissolved [1] [3].

Step 2: Precipitation - With rapid stirring (400-600 rpm) of the acetone solution, add the acidified water quickly and continuously over approximately 30-60 seconds. Maintain the temperature at 20-30°C during addition using a water bath if necessary. The formation of a fine white precipitate should occur immediately upon water addition [1].

Step 3: Isolation - Continue stirring the suspension for an additional 15-30 minutes to complete the precipitation process. Isolate the solid by vacuum filtration through a medium-porosity fritted glass filter or by centrifugation at 3000-5000 rpm for 10 minutes. Wash the filter cake with approximately 50 mL of purified water to remove residual solvent and acid [1].

Step 4: Drying - Transfer the wet cake to a vacuum drying oven and dry under reduced pressure (<50 mbar) at 25-30°C for 12-24 hours until constant weight is achieved. Avoid elevated drying temperatures that might promote crystallization or degradation. The resulting amorphous this compound (Form A) should be stored in airtight containers with desiccant at 2-8°C to maintain physical stability [1] [3].

Critical Quality Attributes: The success of Form A preparation can be verified by XRPD analysis showing a featureless halo pattern characteristic of amorphous materials, and DSC showing a glass transition rather than a sharp melting endotherm. The product should exhibit less than 1% crystalline content by XRPD quantification and residual solvent content meeting ICH guidelines [1].

Detailed Methodology for Form B Preparation

The crystalline Form B of this compound requires controlled crystallization conditions to ensure phase purity and desirable particle characteristics. The following protocol produces consistent Form B material with optimal properties for pharmaceutical development:

Step 1: Solution Preparation - Charge 12.0 g of this compound (as acetone solvate, Form A, or crude material) into a jacketed reactor equipped with temperature control and mechanical stirring. Add 120 mL of absolute ethanol (10 mL/g ratio) and 36 mg of citric acid (0.03% w/v relative to final solution volume). Heat the mixture to 40°C with stirring (200-300 rpm) until complete dissolution is achieved [1] [3].

Step 2: Antisolvent Addition and Crystallization - Maintain temperature at 40±2°C and begin gradual addition of 150 mL of purified water (12.5 mL/g ratio) at a controlled rate of approximately 1-2 mL/minute. After approximately 50% of the water has been added, seed crystals of Form B (10-20 mg) may be introduced to promote consistent crystallization. Complete the water addition and maintain the temperature at 40°C with continued stirring for 4-8 hours to allow complete form conversion [1].

Step 3: Isolation and Washing - After the crystallization period, cool the suspension to 20-25°C at a controlled rate of 10°C per hour. Isolate the crystals by vacuum filtration through a appropriate filter cloth or membrane. Wash the filter cake with approximately 50 mL of pre-cooled (5-10°C) ethanol-water mixture (1:1 v/v) to remove residual citric acid and mother liquor [1] [3].

Step 4: Drying - Transfer the wet crystals to a tray dryer and dry under vacuum (<20 mbar) at 30-35°C for 16-24 hours until constant weight is achieved and residual solvent content meets specifications (typically <0.5% for ethanol and <1.0% for water). The resulting Form B material should be stored in airtight containers at room temperature protected from light [1].

Critical Quality Attributes: Successful preparation of Form B is confirmed by XRPD showing the characteristic crystalline pattern with primary peaks at approximately 6.2, 12.5, 15.8, and 18.9° 2θ, DSC showing a sharp melting endotherm at 159±2°C, and HPLC purity exceeding 98.5% [1]. The particle size distribution typically ranges from 20-150 μm with a mean particle size of 50-70 μm, suitable for formulation processing.

Analytical Characterization Workflows

Comprehensive Solid-State Characterization Techniques

The complete characterization of this compound solid forms requires a multianalytical approach employing complementary techniques to fully understand the structural, thermal, and chemical properties of each form. The primary characterization methods include:

X-ray Powder Diffraction (XRPD): XRPD represents the gold standard for solid-form identification and quantification. Analyses should be performed using a diffractometer with Cu Kα radiation (λ = 1.5418 Å) operated at 40 kV and 40 mA. Data collection typically ranges from 2° to 40° 2θ with a step size of 0.02° and counting time of 1-2 seconds per step. Sample preparation should ensure appropriate particle statistics and preferred orientation minimization [1] [3]. The resulting diffraction patterns provide fingerprint identification for each solid form and can detect amorphous content or polymorphic mixtures at levels as low as 1-5%.

Thermal Analysis: Differential scanning calorimetry (DSC) should be performed using hermetically sealed pans with a small pinhole to allow solvent escape during heating. Typical experimental conditions include a heating rate of 10°C/minute from 25°C to 300°C under nitrogen purge gas (50 mL/min) [1]. Thermogravimetric analysis (TGA) complements DSC by quantifying solvent content and decomposition events, using similar temperature ranges and atmospheres. The combination provides comprehensive understanding of thermal behavior, including melting points, desolvation events, glass transitions, and decomposition temperatures.

Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy should be performed using the KBr pellet method or attenuated total reflectance (ATR) accessory with resolution of 4 cm⁻¹ and 32 scans per spectrum across the range of 4000-400 cm⁻¹ [1]. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide additional structural insights, particularly for forms with complex hydrogen bonding networks or multiple molecules in the asymmetric unit, as demonstrated in polymorph characterization of related taxanes [6].

The following workflow diagram illustrates the integrated approach to solid-form characterization of this compound:

Figure 1: Integrated workflow for comprehensive characterization of this compound solid forms, incorporating multiple analytical techniques.

Stability Assessment Protocols

The physicochemical stability of this compound solid forms must be rigorously evaluated under various storage conditions to support pharmaceutical development. Stability studies should follow ICH guidelines with the following specific protocols:

Forced Degradation Studies: Expose each solid form to stress conditions including acid/base hydrolysis (0.1N HCl/NaOH at 40°C for 24 hours), oxidative stress (3% H₂O₂ at 40°C for 24 hours), thermal stress (60°C for 2 weeks), and photostress (1.2 million lux hours UV/visible light). Monitor for chemical degradation (HPLC purity), form conversion (XRPD), and appearance changes [1] [3].

Long-Term Stability Studies: Package representative samples of each solid form in appropriate container closure systems and store under long-term conditions (25°C/60% RH), intermediate conditions (30°C/65% RH), and accelerated conditions (40°C/75% RH) for up to 36 months. Withdraw samples at predetermined timepoints (0, 1, 3, 6, 9, 12, 18, 24, and 36 months) for comprehensive testing including assay and purity (HPLC), water content (Karl Fischer), solid form stability (XRPD), and dissolution performance [1] [4].

The following experimental workflow outlines the stability evaluation process for this compound solid forms:

Figure 2: Systematic workflow for stability assessment of this compound solid forms under various storage conditions.

Pharmaceutical Applications and Formulation Considerations

Stability and Bioavailability Implications

The selection of an appropriate solid form of this compound significantly impacts its pharmaceutical performance, particularly regarding stability and bioavailability. The crystalline forms (Form B and Form I) demonstrate superior physical stability compared to the amorphous form, maintaining their solid-state characteristics for at least 36 months under appropriate storage conditions [1] [4]. This enhanced stability translates to longer shelf life and reduced risk of form conversion during manufacturing or storage. Additionally, the crystalline forms typically exhibit lower hygroscopicity compared to amorphous Form A, reducing potential water-mediated degradation pathways [3]. However, amorphous Form A may offer potential advantages in dissolution rate and apparent solubility due to the higher energy state of amorphous materials, which could be beneficial for enhancing oral bioavailability [7].

The presence of organic acid stabilizers (citric, acetic, or ascorbic acid) in all form preparation protocols serves to prevent chemical degradation, particularly epimerization at the C-7 position, which could compromise antitumor activity [1] [3]. The optimal concentration range for citric acid has been established at 0.001-0.03% depending on the specific solid form, providing sufficient stabilization without introducing unnecessary impurities. For formulation scientists, this necessitates careful consideration of compatibility with excipients and potential impacts on final dosage form performance, particularly for oral formulations where pH modifications can influence gastrointestinal solubility and absorption.

Formulation Development Considerations

The development of pharmaceutical dosage forms containing this compound requires careful integration of solid-form knowledge with formulation design principles. Given this compound's structural complexity and molecular weight (>500 Da), it falls into the beyond Rule of 5 (bRo5) chemical space, presenting unique challenges for oral absorption [7]. Strategies to enhance oral bioavailability may include nanoparticle formulations, lipid-based delivery systems, or combination with permeation enhancers to overcome solubility and permeability limitations. Recent advances in oral dosage forms for bRo5 compounds have demonstrated that properties such as intramolecular hydrogen bonding and macrocyclization can improve oral bioavailability, providing potential design strategies for this compound formulations [7].

For parenteral formulations, which are common for taxane anticancer agents, the solubility behavior of the selected solid form becomes critical. While paclitaxel requires cremophor EL as a solubility enhancer, associated with hypersensitivity reactions, the optimized solid form of this compound may enable alternative formulation approaches with improved safety profiles. The solid-form selection should therefore consider the intended route of administration, desired release profile, and compatibility with necessary formulation components. Additionally, the particle size distribution of the selected solid form must be controlled to ensure consistent dissolution behavior and content uniformity in final dosage forms, particularly for low-dose formulations where segregation potential is higher.

Table 3: Pharmaceutical Properties and Formulation Implications of this compound Solid Forms

| Property | Form A (Amorphous) | Form B (Crystalline) | Form I (Crystalline) | Formulation Implications |

|---|---|---|---|---|

| Apparent Solubility | Higher (amorphous advantage) | Moderate | Moderate | Form A may enable lower dose formulations but requires stabilization |

| Dissolution Rate | Faster initial dissolution | Slower controlled dissolution | Slower controlled dissolution | Form A may provide rapid onset; Forms B/I for sustained release |

| Physical Stability | Lower (risk of crystallization) | Higher | Higher | Forms B/I preferred for long shelf life; Form A requires stabilization |

| Hygroscopicity | Higher | Lower | Lower | Forms B/I more suitable for humid climates; Form A requires protective packaging |

| Processability | Challenging (static charge, cohesion) | Good flow properties | Good flow properties | Forms B/I preferred for direct compression; Form A may require granulation |

| Compatibility with Stabilizers | Requires acid stabilizers | Compatible with acid stabilizers | Compatible with acid stabilizers | All forms benefit from citric acid but at different concentrations |

Conclusion

The comprehensive characterization of this compound solid forms provides critical insights for the successful development of this promising next-generation taxoid anticancer agent. The existence of multiple solid forms—including amorphous Form A, crystalline Forms B and I, and various solvates—offers flexibility in formulation design and manufacturing strategy selection. The detailed experimental protocols presented in this technical guide enable reproducible preparation of each solid form with consistent physicochemical properties, while the comprehensive characterization workflows ensure thorough understanding of their structural and behavioral characteristics.

From a pharmaceutical development perspective, the selection of an appropriate solid form must balance multiple factors including stability requirements, bioavailability considerations, and manufacturing feasibility. While crystalline forms generally offer superior stability for long shelf life, amorphous forms may provide advantages in dissolution rate and apparent solubility that could be critical for achieving therapeutic concentrations, particularly for oral administration. The inclusion of organic acid stabilizers in all form preparation protocols addresses the inherent chemical liability of this compound, particularly the tendency for C-7 epimerization, ensuring maintenance of potency throughout the product lifecycle.

References

- 1. US9127018B2 - Solid of forms - Google Patents this compound [patents.google.com]

- 2. Quest for Efficacious Next-Generation Taxoid Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. CA2711690C - Solid forms of this compound [patents.google.com]

- 4. WO2009090023A1 - Crystalline form i of this compound [patents.google.com]

- 5. EP2080763A1 - this compound in Kristallform I [patents.google.com]

- 6. Structural characterization of an anhydrous polymorph of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Druggable Space beyond the Rule of 5: Insights from ... [sciencedirect.com]

Ortataxel Overview and Solid Forms

Ortataxel is a taxane-derived anticancer agent designed to overcome paclitaxel resistance [1] [2]. The following table summarizes its key characteristics:

| Aspect | Details |

|---|---|

| Drug Class | Taxane [2] |

| Primary Advantage | Effectively overcomes paclitaxel (PTX) resistance in breast cancer cells, including those with ABCB1/ABCG2 upregulation [1]. |

| Mechanism of Action | Stabilizes tubulin/microtubule polymerization, induces G2/M cell cycle arrest and apoptosis [1]. Molecular docking shows unique interactions with β-tubulin [1]. |

| Known Solid Forms | Crystalline forms and solvates (e.g., from ethanol/water or acetone/water mixtures); no amorphous form is explicitly mentioned [3]. |

Formulation Technologies for Poorly-Soluble Anticancer Drugs

While an amorphous form of this compound is not described, Amorphous Solid Dispersion (ASD) is a prominent strategy for enhancing solubility of poorly water-soluble drugs like taxanes [4]. The following diagram illustrates the general workflow and key considerations for developing an ASD formulation for a poorly soluble anticancer drug like this compound.

General ASD development workflow for insoluble drugs

A specific patent (US9867801B2) details a taxane ASD formulation with the composition in the table below [5]. This can serve as a potential starting point for this compound ASD development.

| Component | Function | Composition (wt%) |

|---|---|---|

| Taxane (e.g., Paclitaxel) | Active Pharmaceutical Ingredient (API) | 1 - 20% |

| Water-Soluble Polymer (e.g., HPMC, PVP/VA) | Carrier to form amorphous dispersion, inhibit crystallization | 30 - 80% |

| Surfactant (e.g., Polysorbate, D-α-Tocopheryl PEG succinate) | Enhance wettability and dissolution | 5 - 40% |

| Binder (e.g., Sucrose) | Provide tablet cohesiveness | 1 - 30% |

Experimental Protocol for ASD Preparation

While not specific to this compound, the general methodology from the patent [5] and ASD literature [4] involves:

- Solution Preparation: Dissolve the taxane (this compound), water-soluble polymer, and surfactant in a suitable volatile organic solvent (e.g., dichloromethane, acetone) or solvent mixture.

- Solvent Removal: Remove the solvent using a method such as:

- Spray Drying: Feed the solution through a spray dryer under controlled conditions (inlet/outlet temperature, feed rate) to produce a dry, amorphous powder.

- Evaporation: Evaporate the solvent under vacuum to form a solid residue.

- Solidification & Collection: The resulting solid is a molecular dispersion of the drug in the polymer matrix. This solid dispersion is then milled or sieved to obtain a fine, uniform powder.

- Formulation (Optional): The ASD powder can be further mixed with standard pharmaceutical excipients (fillers, disintegrants, lubricants) and compressed into tablets [5].

Recommended Research Directions

To find or develop the amorphous form of this compound, you may consider:

- Consult Specialized Databases: Deepen your search on scientific databases like SciFinder and Reaxys, which may contain detailed crystallographic and preformulation studies not readily available in patents or general literature.

- Empirical Formation and Characterization: Since the amorphous form is not reported, you could attempt to create it using standard amorphization techniques (spray drying, melt quenching, etc.) and rigorously characterize the product using XRPD, DSC, and dissolution testing.

- Leverage Broader Taxane Formulation Knowledge: Apply the well-established ASD formulation principles for paclitaxel and docetaxel [4] [5] to this compound, as they share core structural and solubility challenges.

References

- 1. A novel taxane, difluorovinyl-ortataxel, effectively ... [pubmed.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. CA2711690C - Solid forms of this compound [patents.google.com]

- 4. Amorphous Solid Dispersion as Drug Delivery Vehicles in ... [pmc.ncbi.nlm.nih.gov]

- 5. Amorphous solid dispersion comprising taxane, tablet ... [patents.google.com]

From Acetone Solvate to Form I: A Workflow

The primary industrial and research significance of the ortataxel acetone solvate is as a precursor for obtaining the stable Form I. The following diagram illustrates the two main experimental pathways for this conversion, as detailed in the patents.

Conversion pathways from this compound acetone solvate to Form I

Analytical Characterization Techniques